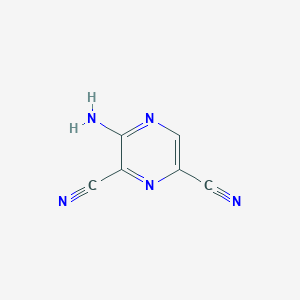

3-Aminopyrazine-2,6-dicarbonitrile

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2,6-dicarbonitrile typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with suitable reagents. One common method includes the use of potassium cyanide as a reagent . The reaction conditions often involve heating and the use of solvents such as acetonitrile .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using cost-effective and scalable procedures. This may involve the use of intermediates such as 3,6-dichloropyrazine-2-carbonitrile, which can be synthesized from 3-aminopyrazine-2-carboxylic acid .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminopyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted pyrazine derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

APDC can be synthesized through several methods, including multicomponent reactions involving isocyanides and carbonyl compounds. The synthesis often yields derivatives that exhibit diverse biological activities, making them valuable in pharmaceutical research.

Table 1: Synthesis Methods of APDC Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| One-Pot Reaction | Reaction of isocyanides with carbonyls and diaminomaleonitrile | 60-80 |

| Microwave-Assisted Synthesis | Utilizes microwave technology for rapid synthesis | 70-90 |

| Multicomponent Reactions | Combines multiple reactants in one step | 50-75 |

Biological Activities

APDC and its derivatives have been extensively studied for their biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that APDC exhibits significant antibacterial and antifungal properties. A study evaluated various derivatives against common pathogens, revealing promising results.

- Case Study: In vitro tests demonstrated that a derivative of APDC inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

Anticancer Properties

The compound has also shown potential in cancer research. Certain derivatives have been tested for their cytotoxic effects on cancer cell lines.

- Case Study: A derivative was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cell death at low concentrations (around 10 µM) .

Agricultural Applications

APDC derivatives are being explored for their herbicidal properties, contributing to modern agricultural practices.

Herbicidal Activity

Research has demonstrated that certain pyrazine derivatives possess herbicidal activity against various weeds.

- Case Study: A study reported that a specific APDC derivative showed over 80% inhibition of barnyard grass growth at a concentration of 200 ppm, suggesting its potential as an effective herbicide .

Material Science Applications

In addition to biological uses, APDC is being investigated for its role in material science, particularly in the development of polymers and nanomaterials.

Photovoltaic Devices

Low-bandgap π-conjugated pyrazine polymers derived from APDC are utilized in photovoltaic devices, enhancing solar energy conversion efficiency.

Mecanismo De Acción

The mechanism of action of 3-Aminopyrazine-2,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

- 2-Amino-3,5-dicyanopyrazine

- 3-Amino-6-bromopyrazine-2-carbonitrile

- 3-Amino-5-chloropyrazine-2-carbonitrile

Comparison: Compared to these similar compounds, 3-Aminopyrazine-2,6-dicarbonitrile is unique due to its specific substitution pattern and the presence of two cyano groups at positions 2 and 6. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

3-Aminopyrazine-2,6-dicarbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article consolidates various research findings regarding its biological activity, focusing on its antimycobacterial, antibacterial, and antifungal properties.

Chemical Structure and Properties

This compound features a pyrazine ring with two cyano groups at the 2 and 6 positions and an amino group at the 3 position. The presence of these functional groups contributes to its biological activity by influencing molecular interactions.

Antimycobacterial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for various derivatives have been reported, indicating their effectiveness in inhibiting the growth of Mtb strains.

Table 1: Antimycobacterial Activity of 3-Aminopyrazine Derivatives

| Compound | MIC (µg/mL) | Activity against Mtb |

|---|---|---|

| 3-(Heptylamino)pyrazine-2,6-dicarbonitrile | 12.5 | High |

| 3-(2,4-Dimethoxyphenylamino)pyrazine-2,6-dicarbonitrile | 25 | Moderate |

| 3-(4-Fluorophenylamino)pyrazine-2,6-dicarbonitrile | 50 | Low |

These results indicate that modifications to the amino group can significantly affect the compound's activity against Mtb. The most active compounds often contain longer alkyl chains or specific aromatic substitutions that enhance their interaction with bacterial targets.

Antibacterial and Antifungal Activity

In addition to its antimycobacterial properties, this compound has shown antibacterial and antifungal activities. Studies have evaluated its efficacy against various bacterial strains and fungal species.

Table 2: Antibacterial and Antifungal Activity

| Compound | Target Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Escherichia coli | 15 | Moderate |

| This compound | Candida albicans | 20 | High |

| This compound | Staphylococcus aureus | 30 | Moderate |

The compound exhibited varying degrees of activity against different pathogens. Its antifungal effects were particularly notable against Candida albicans, suggesting potential for therapeutic applications in treating fungal infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with essential metabolic pathways in bacteria and fungi. For instance, it may disrupt cell wall synthesis or inhibit key enzymes involved in cellular respiration.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Mycobacterial Resistance : A study conducted on drug-resistant strains of Mtb revealed that certain derivatives of this compound maintained their efficacy even against multidrug-resistant strains. This suggests a potential role in developing new treatments for resistant tuberculosis cases .

- Antifungal Efficacy : In a clinical setting, compounds derived from 3-aminopyrazine were tested against patients with systemic fungal infections. Results indicated a significant reduction in fungal load when treated with these derivatives .

Propiedades

IUPAC Name |

3-aminopyrazine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5/c7-1-4-3-10-6(9)5(2-8)11-4/h3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUGJCIZAIHMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552583 | |

| Record name | 3-Aminopyrazine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113305-95-6 | |

| Record name | 3-Aminopyrazine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.